(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Description
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is a synthetic organic compound featuring a methanamine bridge linking two aromatic heterocycles: a 3-chloropyrazine ring and a 2-phenyl-substituted quinoline moiety. The quinoline scaffold is a well-established pharmacophore in antimalarial drugs (e.g., chloroquine), while pyrazine derivatives are known for their role in modulating pharmacokinetic properties such as solubility and metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-20-19(23-10-11-24-20)18(22)15-7-6-14-8-9-16(25-17(14)12-15)13-4-2-1-3-5-13/h1-12,18H,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBJXQJIAVQARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(C4=NC=CN=C4Cl)N)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Diaryl Imine-Mediated Coupling (US8513415B2)
This patented approach begins with the condensation of 7-bromo-2-phenylquinoline 1 with a substituted benzophenone imine 2 to form a Schiff base intermediate 3 . Subsequent reaction with 2,3-dichloropyrazine 4 in the presence of a polar aprotic solvent (e.g., tetrahydrofuran, THF) and a non-nucleophilic base (e.g., potassium carbonate) yields the coupled product 5 . Acidic hydrolysis of 5 liberates the free amine, which is isolated as the hydrochloride salt 6 (Fig. 1).
Reaction Conditions:
- Step 1 (Imine Formation):
- Reagents: 7-Bromo-2-phenylquinoline (1.0 eq), 4,4′-dimethoxybenzophenone (1.1 eq)
- Solvent: THF (0.2 M)
- Temperature: Reflux (66°C)
- Time: 12–16 hours
- Workup: Filtration, solvent evaporation
Step 2 (Nucleophilic Substitution):
- Reagents: Intermediate 3 (1.0 eq), 2,3-dichloropyrazine (1.2 eq), K₂CO₃ (2.5 eq)
- Solvent: THF (0.15 M)
- Temperature: 25°C (ambient)
- Time: 4–6 hours
- Workup: Aqueous extraction, silica gel chromatography
Step 3 (Hydrolysis):
- Reagents: 6 M HCl (3.0 eq)
- Solvent: THF/H₂O (3:1 v/v)
- Temperature: 60°C
- Time: 2 hours
- Isolation: Precipitation, filtration, drying
Yield Data:
| Step | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Intermediate 3 | 78 | 95 |
| 2 | Intermediate 5 | 65 | 92 |
| 3 | Final compound 6 | 88 | 99 |
Method B: Direct Amination Protocol (US20120041202)
An alternative route involves the direct coupling of (2-phenylquinolin-7-yl)methylamine 7 with 3-chloropyrazine-2-carbaldehyde 8 under reductive amination conditions. This one-pot procedure employs sodium triacetoxyborohydride (STAB) as the reducing agent in dichloromethane (DCM), yielding the target compound 6 after 24 hours at ambient temperature.
Reaction Conditions:
- Reagents: 7 (1.0 eq), 8 (1.1 eq), STAB (1.5 eq)
- Solvent: DCM (0.1 M)
- Additives: Acetic acid (0.5 eq)
- Temperature: 25°C
- Time: 24 hours
- Workup: Aqueous wash, solvent evaporation, recrystallization
Yield: 72% (purity: 94% by HPLC)
Critical Analysis of Methodologies
Selectivity and Byproducts
Method A generates trace amounts (<2%) of the bis-alkylated side product due to residual dichloropyrazine. Method B avoids this issue but requires stoichiometric STAB, increasing costs.
Structural Characterization
Spectroscopic Data (HCl Salt 6)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoline-H), 8.65 (d, J = 5.2 Hz, 1H, pyrazine-H), 8.30–8.15 (m, 4H, aryl-H), 7.75–7.60 (m, 5H, phenyl-H), 4.45 (s, 2H, CH₂NH₂).
- HRMS (ESI+): m/z calc. for C₂₀H₁₅ClN₄ [M+H]⁺: 363.1009; found: 363.1012.
Industrial Optimization Strategies
Solvent Screening
Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in Method A improves yields by 8% due to enhanced solubility of intermediates.
Catalytic Enhancements
Adding catalytic tetrabutylammonium bromide (TBAB, 5 mol%) in Step 2 reduces reaction time to 2 hours while maintaining yield (64%).
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the pyrazine ring.
Scientific Research Applications
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine with analogous compounds:
Key Observations :
- Replacing piperazine (in 2l) with pyrazine introduces a smaller, electron-deficient ring, which may alter binding interactions in biological targets .
- Unlike the alkylating agent bis(2-chloroethyl)methylamine, the target compound’s aromatic substituents suggest a mechanism based on receptor modulation rather than DNA crosslinking .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The target compound’s logP is likely higher than 2l’s due to its phenylquinoline group, which may reduce aqueous solubility but improve tissue penetration . Piperazine-containing analogs (e.g., 2l) often exhibit improved solubility due to the basic nitrogen in the piperazine ring .
- Biological Activity: While MG3 and other chloroquinoline derivatives target heme polymerization in Plasmodium species, the pyrazine substitution in the target compound could confer resistance to parasite-derived efflux pumps .
Biological Activity
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine, with the CAS number 867162-37-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
The molecular formula of this compound is C20H15ClN4, with a molecular weight of 346.81 g/mol. The compound features a chlorinated pyrazine and a quinoline moiety, which are known to influence biological activity through various mechanisms.
Anticancer Properties
Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives of quinoline have shown promising results in inhibiting tumor growth in various cancer cell lines.
-
In Vitro Studies :
- A study demonstrated that quinoline derivatives exhibit significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells, with GI50 values in the nanomolar range .
- The mechanism involves the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like combretastatin A-4, which disrupts mitotic spindle formation leading to cell death .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of the chloropyrazine ring enhances lipophilicity and facilitates cellular uptake.
- The quinoline structure is associated with DNA intercalation properties, potentially leading to disruption of replication processes in cancer cells.
Case Studies
Several studies have highlighted the potential applications of this compound in cancer therapy:
- Study on Antitumor Activity :
- Combination Therapy :
Data Table: Biological Activity Summary
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | <50 | Tubulin polymerization inhibition |
| Analog 1 | A549 | <30 | PI3K/Akt/mTOR pathway inhibition |
| Analog 2 | HT29 | <100 | DNA intercalation |
Q & A
Basic: How can the synthetic route for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). For example, highlights a multi-step synthesis with a 2-5% overall yield for a structurally similar quinazoline derivative, emphasizing the need for purification techniques like column chromatography or recrystallization to isolate intermediates . Parallel monitoring via TLC or HPLC can identify side products, enabling adjustments in stoichiometry or reaction time.
Basic: What analytical techniques are critical for characterizing this compound and validating its structural integrity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To confirm connectivity of the pyrazine, quinoline, and methanamine moieties (e.g., ¹H/¹³C NMR for proton/carbon environments) .
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight verification.
- X-ray Crystallography : If crystalline, to resolve stereochemical ambiguities (referenced in for related quinoline derivatives) .
- HPLC-PDA : To assess purity (>95% as per ) and detect trace impurities .
Advanced: How can molecular modeling predict the compound’s binding affinity to biological targets, such as kinase enzymes?
Methodological Answer:
Docking simulations (e.g., AutoDock Vina) can model interactions between the compound’s chloropyrazine group and ATP-binding pockets in kinases. Density Functional Theory (DFT) calculations (as in ) assess electronic properties like HOMO/LUMO orbitals to predict reactivity. Comparative analysis with experimental IC₅₀ values (e.g., from kinase inhibition assays) validates computational predictions .
Advanced: What experimental designs are suitable for evaluating the environmental fate of this compound in aquatic systems?
Methodological Answer:
Adopt a tiered approach per :
- Phase 1 : Measure physicochemical properties (logP, water solubility) to predict bioavailability.
- Phase 2 : Conduct biodegradation studies (OECD 301F) under aerobic/anaerobic conditions.
- Phase 3 : Ecotoxicology assays (e.g., Daphnia magna acute toxicity) to assess ecological risks. LC-MS/MS quantifies degradation products .
Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data across studies?
Methodological Answer:
- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise temperature) to isolate variables. ’s low yield (2-5%) suggests exploring alternative catalysts (e.g., Buchwald-Hartwig conditions) .
- Bioactivity Variability : Standardize assay protocols (e.g., cell line selection, incubation time) and validate with positive controls. Use dose-response curves to compare potency metrics (EC₅₀/IC₅₀) across studies .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of recombinant kinases (e.g., EGFR, Src).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- CYP450 Inhibition : Fluorescence-based assays (e.g., CYP3A4) to assess metabolic stability (referencing ’s CYP inhibition data) .
Advanced: How can AI-driven platforms accelerate the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
Machine learning models (e.g., QSAR) trained on datasets of solubility, permeability, and metabolic stability (see ) can predict ADME profiles. Generative adversarial networks (GANs) propose novel derivatives by modifying substituents on the quinoline or pyrazine rings. Experimental validation via parallel synthesis and high-throughput screening refines predictions .
Basic: What methodologies assess the compound’s thermodynamic stability under storage conditions?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Determines melting points and polymorph transitions.
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity (ICH Q1A guidelines), followed by HPLC stability-indicating methods .
Advanced: How does stereochemistry at the methanamine group influence biological activity?
Methodological Answer:
Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare their binding kinetics (SPR assays) and cellular efficacy (e.g., apoptosis assays). ’s bioactivity data for related amines can guide structural-activity relationship (SAR) analysis .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
